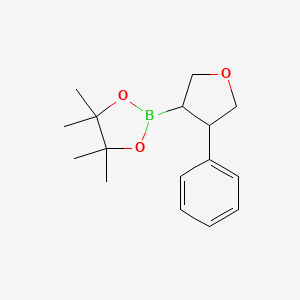
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronic ester with an appropriate oxirane derivative. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and ligands in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Borohydrides.
Substitution: Biaryl compounds or other carbon-boron bonded products.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: May be used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The molecular pathways involved include the activation of the boron atom and the subsequent transfer of the carbon group to the palladium complex.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: A similar compound with a methyl group instead of a phenyl group.
4,4,5,5-Tetramethyl-2-(4-chlorophenyl)-1,3,2-dioxaborolane: A similar compound with a chlorine substituent.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. The presence of the oxirane ring and the phenyl group can influence the compound’s behavior in various synthetic applications, making it a valuable reagent in organic chemistry.
Properties
Molecular Formula |
C16H23BO3 |
|---|---|
Molecular Weight |
274.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-phenyloxolan-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)14-11-18-10-13(14)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3 |
InChI Key |
CZUUUFLEAFIYDN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2COCC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


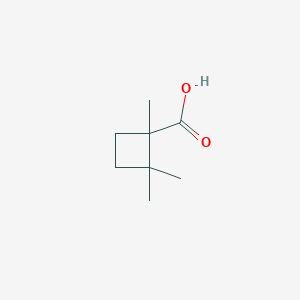
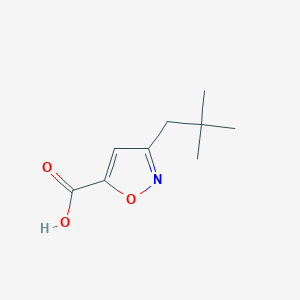
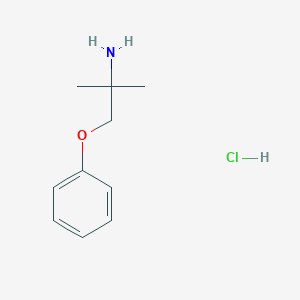
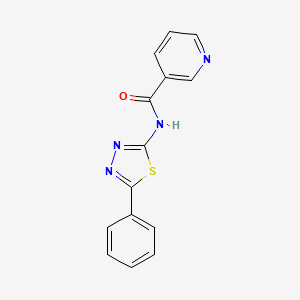
![7,8-difluoro-N-[1-(4-fluorophenyl)-4-methylpent-4-en-2-yl]quinoline-3-carboxamide](/img/structure/B13574983.png)
![tert-Butyl (7-(hydroxymethyl)spiro[3.5]nonan-2-yl)carbamate](/img/structure/B13574984.png)

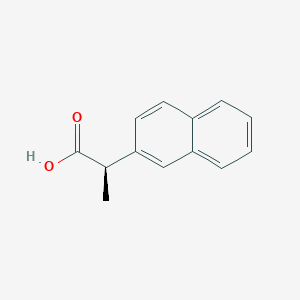
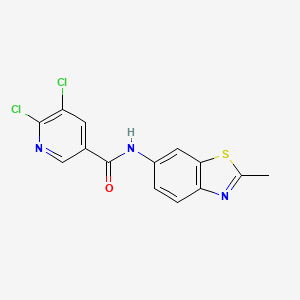
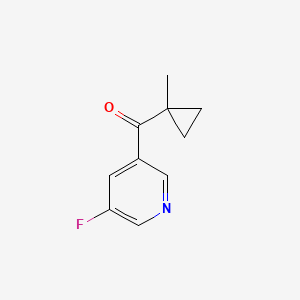
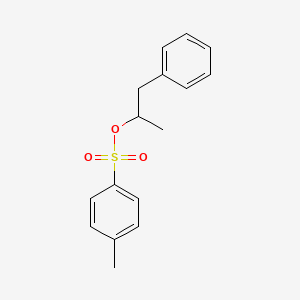
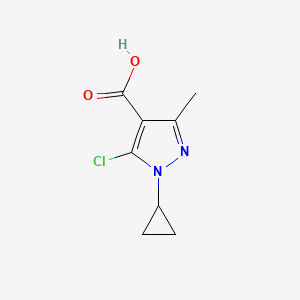
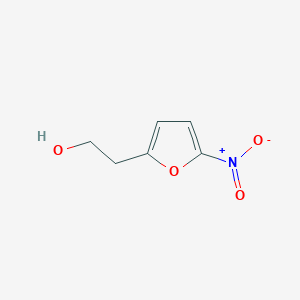
![4,4,5,5-Tetramethyl-2-[4-(2-methylbutan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13575046.png)
